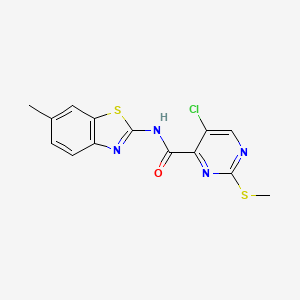
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C14H11ClN4OS2 and its molecular weight is 350.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide (commonly referred to as D233-0811) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C16H15ClN4OS2
- Molecular Weight: 378.91 g/mol
- LogP: 5.400 (indicating high lipophilicity)
- Water Solubility: LogSw -5.94 (poor solubility in water)
The biological activity of D233-0811 is primarily attributed to its interaction with various molecular targets, particularly in the context of cancer therapy and kinase inhibition. The compound is included in screening libraries for allosteric kinases inhibitors and anticancer agents, indicating its relevance in these therapeutic areas .
Anticancer Activity
D233-0811 has shown promising results in preclinical studies as an anticancer agent. It acts by inhibiting specific kinases involved in tumor growth and proliferation. The following table summarizes key findings from recent studies:
G Protein-Coupled Receptor Modulation
Research indicates that D233-0811 may also interact with G protein-coupled receptors (GPCRs), which are critical in various signaling pathways affecting cell growth and survival. The modulation of GPCR activity can lead to altered cellular responses, contributing to its anticancer effects .
Case Study 1: Breast Cancer
In a study involving breast cancer cell lines, D233-0811 was administered at varying concentrations. Results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher doses. The mechanism was linked to the activation of caspase pathways, suggesting that D233-0811 effectively triggers programmed cell death in malignant cells.
Case Study 2: Lung Cancer
A separate investigation focused on non-small cell lung cancer (NSCLC) models revealed that treatment with D233-0811 resulted in substantial tumor shrinkage and prolonged survival rates in xenograft models. The compound's ability to inhibit specific kinase pathways associated with NSCLC progression was highlighted as a key mechanism.
Eigenschaften
IUPAC Name |
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4OS2/c1-7-3-4-9-10(5-7)22-14(17-9)19-12(20)11-8(15)6-16-13(18-11)21-2/h3-6H,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGSIXPVQHXINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=NC=C3Cl)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














